molecular formula C₁₆H₁₉Cl₂N₃S₂ B1663289 CNS-5161 hydrochloride CAS No. 160756-38-7

CNS-5161 hydrochloride

Cat. No. B1663289
M. Wt: 388.4 g/mol
InChI Key: ZTVHYOCKPFPHFF-UHFFFAOYSA-N
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Description

CNS-5161 hydrochloride, also known as CNS 5161A, is a novel compound that has been investigated for use in the treatment of neuropathic pain, migraine, and cluster headaches . It is a blocker of the NMDA ion channel . The compound belongs to the class of organic compounds known as aryl thioethers, which are organosulfur compounds containing a thioether group that is substituted by an aryl group .


Molecular Structure Analysis

The molecular formula of CNS-5161 hydrochloride is C16H18ClN3S2 . The compound has a mono-isotopic weight of 351.063066678 and an average weight of 351.917 . The IUPAC name is 3-(2-chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine hydrochloride .


Chemical Reactions Analysis

CNS-5161 hydrochloride is a selective and high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist . It has potent inhibitory activity in vitro at the NMDA ion channel and can displace [3H] MK-801 binding with a Ki of 1.8 nM in synaptosomal membrane preparations from rat brain .

Scientific Research Applications

1. Potential in Neuropathic Pain Management

CNS-5161 hydrochloride has been studied for its role in managing neuropathic pain. It was evaluated in a dose-escalating safety study, where it demonstrated a reasonable tolerance up to a certain dosage. The study suggested potential indications of pain relief in patients with chronic neuropathic pain (Forst et al., 2007).

2. Imaging NMDA Receptors in Neurological Disorders

Another significant application of CNS-5161 hydrochloride is in imaging NMDA receptors. It has been used in developing a PET tracer, [11C]CNS 5161, which is significant for functional imaging of NMDA receptors linked to neurodegenerative diseases such as epilepsy, schizophrenia, Parkinson's disease, and drug abuse (Zhao et al., 2006).

3. Safety and Tolerability in Human Studies

A study focused on the safety, tolerability, and pharmacokinetics of CNS 5161 in humans, exploring its effects on haemodynamics and providing preliminary human pharmacokinetic data. This early clinical experience laid the groundwork for further investigations into its efficacy (Walters et al., 2002).

4. Synthesis for Research Purposes

The synthesis and characterization of CNS-5161 have also been a research focus, contributing to its availability for various scientific studies. The synthesis of N-(2-chloro-5-methylthiophenyl)-N'-(3-methylthiophenyl)-N'-[3H3]methylguanidine, [3H3]CNS-5161, is an example of such efforts (Gibbs et al., 2002).

properties

IUPAC Name

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3S2.ClH/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17;/h4-10H,1-3H3,(H2,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVHYOCKPFPHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CNS-5161 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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